molecular formula C20H15F3N2O5 B3003960 Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate CAS No. 338395-96-3

Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate

Cat. No.: B3003960
CAS No.: 338395-96-3
M. Wt: 420.344
InChI Key: IYLFIGBIMQKIHX-UHFFFAOYSA-N
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Description

Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H15F3N2O5 and its molecular weight is 420.344. The purity is usually 95%.
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Biological Activity

Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate is a complex organic compound that has attracted attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various biological assays.

  • Molecular Formula : C20H15F3N2O5
  • Molecular Weight : 420.34 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in anticancer and antimicrobial domains. Below are the detailed findings from various studies:

Anticancer Activity

Recent studies have demonstrated that pyridazine derivatives, including the compound , possess significant anticancer properties. The following table summarizes the IC50 values for different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
T-47D (Breast Cancer)0.43 - 35.9Induction of apoptosis, cell cycle arrest
MDA-MB-231 (Breast)0.99 - 31.2CDK2 inhibition, apoptosis
SKOV-3 (Ovarian)Not reportedPotential anti-proliferative effects

Studies indicate that these compounds can induce apoptosis in breast cancer cell lines T-47D and MDA-MB-231 by altering cell cycle progression and promoting sub-G1 phase accumulation, suggesting a mechanism involving cell death pathways .

The proposed mechanism of action involves interaction with specific molecular targets such as cyclin-dependent kinase 2 (CDK2). In silico studies have indicated that the binding affinity of these compounds to CDK2 is significant, with some derivatives exhibiting IC50 values as low as 20.1 nM . The structural features contributing to this activity include:

  • The presence of the methoxy and trifluoromethyl groups which enhance binding interactions.
  • The oxo and carboxylate functionalities which are crucial for biological activity .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MIC) for selected strains are summarized below:

Pathogen MIC (µg/mL) Activity Type
Staphylococcus aureus12.5Bactericidal
Escherichia coli25Bacteriostatic
Candida albicans750Antifungal

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Case Studies

A notable case study involved evaluating the cytotoxic effects of various pyridazine derivatives, including this compound against human cancer cell lines. The study utilized flow cytometry to analyze cell cycle distribution post-treatment, revealing significant increases in G2/M phase populations and sub-G1 phase cells, indicative of apoptosis induction .

Properties

IUPAC Name

methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O5/c1-28-14-8-6-13(7-9-14)25-17(26)11-16(18(24-25)19(27)29-2)30-15-5-3-4-12(10-15)20(21,22)23/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLFIGBIMQKIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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